6,8-Dibromo-4-chloroquinazoline
Overview
Description
“6,8-Dibromo-4-chloroquinazoline” is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were prepared in a single-pot operation by condensing 6,8-dibromoanthranilamide and aryl aldehydes in the presence of molecular iodine in ethanol . Treatment of the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones with thionylchloride in the presence of dimethylformamide afforded the corresponding 2-aryl-4-chloro-6,8-dibromoquinazolines .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H3Br2ClN2. Its molecular weight is 322.38 g/mol.
Chemical Reactions Analysis
Palladium(0)-copper iodide catalyzed Sonogashira cross-coupling reaction of 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes at room temperature afforded series of 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines . Further transformation of the 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines via Suzuki-Miyaura cross-coupling with arylboronic acids occurred without selectivity to afford the corresponding 2,6,8-triaryl-4-(phenylethynyl)quinazolines .
Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . Its molecular weight is 243.49 .
Scientific Research Applications
Anticancer Properties
6,8-Dibromo-4-chloroquinazoline derivatives have been synthesized and evaluated for their potential anticancer properties. These derivatives, through various chemical modifications, have demonstrated potent anticancer activities against several cancer cell lines. For instance, derivatives have shown significant inhibitory effects on tumor cell proliferation, indicating their potential as therapeutic agents in cancer treatment (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).
Antimicrobial Activity
The antimicrobial screening of new isoxazole derivatives incorporating 6,8-dibromo-2-methylquinazolin-4-one moiety has revealed that these compounds possess notable antibacterial and antifungal activities. This indicates the potential of this compound derivatives as effective agents in combating microbial infections (Savaliya, 2022).
Photophysical Studies
Research into the photophysical properties of this compound derivatives has led to the development of compounds with novel absorption and emission characteristics. These properties are crucial for applications in materials science, where such compounds can be utilized in the development of optical materials and sensors (Mphahlele et al., 2014).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibition effectiveness. The electronic structure of these molecules has been studied through density functional theory (DFT) and molecular dynamic (MD) simulation, demonstrating their potential in protecting metals from corrosion in acidic environments. This research provides a foundation for developing new corrosion inhibitors based on quinazoline derivatives (Saha, Murmu, Murmu, & Banerjee, 2016).
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with various biological targets, including tyrosine kinases and other enzymes .
Mode of Action
6,8-Dibromo-4-chloroquinazoline undergoes Sonogashira cross-coupling with terminal acetylenes . This reaction involves the replacement of the 4-chloro atom to afford novel 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline derivatives
Result of Action
The compound’s derivatives have been found to exhibit photophysical properties .
Safety and Hazards
Future Directions
Halogenated quinazolines constitute important substrates for structural elaboration via metal-catalyzed carbon–carbon bond formation to afford novel polysubstituted quinazoline derivatives . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
properties
IUPAC Name |
6,8-dibromo-4-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXZUHUYQNRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559801 | |
Record name | 6,8-Dibromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98436-45-4 | |
Record name | 6,8-Dibromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.